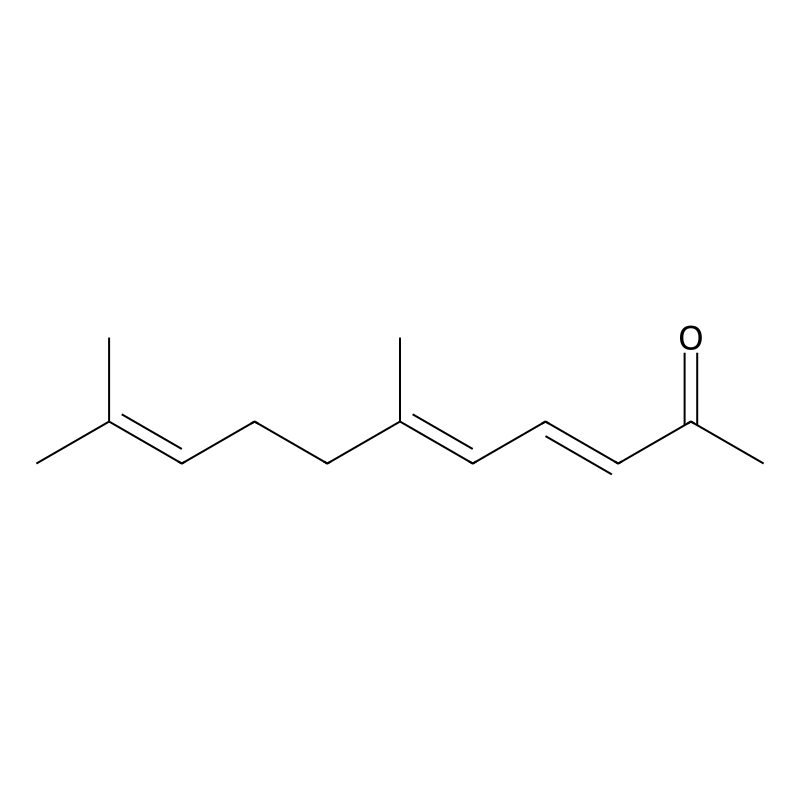

Pseudoionone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Precursor for Ionones and Related Compounds

Pseudoionone serves as a valuable precursor for the synthesis of ionones, a class of volatile compounds with diverse applications. These include:

- Fragrance Industry: Ionones contribute to the characteristic aromas of flowers like violets and irises, making them essential components in perfumes and personal care products [].

- Food Additives: Certain ionones enhance the flavor and aroma of various food products, contributing to a more pleasant sensory experience [].

- Pharmaceuticals: Research explores the potential of ionones in developing new medications, particularly for their anti-inflammatory and neuroprotective properties [].

By synthesizing ionones from pseudoionone, researchers can access these valuable compounds for diverse research purposes.

Model Compound for Studying Plant Metabolism

Pseudoionone shares structural similarities with carotenoids, which are essential pigments found in plants. It can be used as a model compound in studying plant metabolic pathways, particularly those involved in carotenoid biosynthesis []. This provides valuable insights into plant physiology and facilitates the development of strategies for improving crop yield and nutritional value.

Investigating Plant-Insect Interactions

Certain insects, like the tobacco hornworm, utilize pseudoionone as a kairomone, a chemical signal that attracts them to their food sources. Studying the interaction between pseudoionone and insects helps researchers understand insect behavior and develop environmentally friendly pest control methods [].

Exploration of Biological Activities

Emerging research explores the potential biological activities of pseudoionone itself. Studies suggest that it may possess:

- Antimicrobial properties: Pseudoionone exhibits inhibitory effects against some bacterial and fungal strains, potentially leading to the development of new antimicrobial agents [].

- Anticancer properties: Initial studies indicate that pseudoionone may have anti-proliferative effects on some cancer cell lines, warranting further investigation [].

Pseudoionone is an organic compound with the molecular formula C₁₃H₂₀O. It is a key intermediate in the synthesis of various ionones, which are important in the fragrance and flavor industry. Pseudoionone is characterized by its pleasant floral scent, making it a valuable component in perfumery. It is typically produced through the aldol condensation reaction of citral and acetone, where citral serves as a starting material due to its abundant availability from natural sources such as lemon grass and other citrus fruits .

The primary chemical reaction involving pseudoionone is its cyclization to form β-ionone, which is significant for applications in vitamin A synthesis and perfumery. The cyclization process generally occurs under acidic conditions, transforming pseudoionone into various ionones depending on the reaction conditions. The mechanism involves protonation of the carbonyl group followed by intramolecular nucleophilic attack, leading to ring closure and formation of the desired ionone isomers .

Additionally, pseudoionone can undergo polymerization when exposed to basic conditions, particularly in the presence of sodium hydroxide .

Pseudoionone exhibits several biological activities, including antimicrobial and antioxidant properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in food preservation and cosmetic formulations. Furthermore, its antioxidant activity suggests that it may help in protecting cells from oxidative stress .

Several methods have been developed for synthesizing pseudoionone:

- Aldol Condensation: The most common method involves the aldol condensation of citral with acetone, typically using a basic catalyst such as sodium hydroxide. This reaction can be conducted under various conditions to optimize yield and selectivity .

- Heterogeneous Catalysis: Recent advancements have introduced the use of heterogeneous catalysts like lanthanum-modified calcium oxide in a solventless flow process. This method reduces waste and improves efficiency compared to traditional batch processes .

- Batch Processes: Conventional batch processes also exist, where citral is reacted with acetone in a stirred tank reactor, although this method may lead to excessive waste and byproduct formation due to self-condensation of acetone .

Pseudoionone finds extensive applications in various fields:

- Fragrance Industry: Due to its pleasant odor profile, pseudoionone is widely used in perfumes and scented products.

- Flavoring Agents: It serves as a flavoring agent in food products.

- Pharmaceuticals: Its derivatives are utilized in synthesizing compounds necessary for vitamin A production and other pharmaceutical applications .

Research has explored the interactions of pseudoionone with other compounds, particularly regarding its role as a precursor in synthesizing more complex molecules like β-ionone. These studies often focus on optimizing reaction conditions to enhance yield and selectivity while minimizing byproducts. The interactions between pseudoionone and various catalysts have also been studied to improve synthesis efficiency .

Pseudoionone shares structural similarities with several other compounds, particularly within the ionone family. Below are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| α-Ionone | C₁₃H₁₈O | Has a different double bond position compared to pseudoionone. |

| β-Ionone | C₁₃H₁₈O | More stable than pseudoionone; used extensively in perfumery. |

| γ-Ionone | C₁₃H₁₈O | Similar structure but different functional properties; less common than α- and β-ionones. |

| Citral | C₁₀H₁₈O | Precursor for pseudoionone; has strong lemon scent used in flavoring. |

| Geraniol | C₁₀H₁₈O | A naturally occurring compound with floral notes; used in perfumes. |

Pseudoionone is unique due to its specific structural configuration that allows for versatile reactivity leading to various ionones, which are integral within both the fragrance industry and vitamin A synthesis pathways .

Origins and Early Synthetic Methods

Pseudoionone was first synthesized in the early 20th century via the aldol condensation of citral (3,7-dimethyl-2,6-octadienal) and acetone using homogeneous bases like barium hydroxide. This method, while effective, required excess acetone (molar ratios up to 20:1) and generated corrosive waste, limiting scalability. The 1970s saw the adoption of sodium hydroxide in alcoholic solutions, achieving yields of 70–80% but still plagued by side reactions like acetone self-condensation.

Industrial Scaling and Economic Impact

By the 1980s, pseudoionone production became integral to the vitamin A supply chain, with annual global demand exceeding 10,000 metric tons. A landmark 2003 patent (WO 2003/047747) introduced Praseodymium-doped γ-Al₂O₃ catalysts, enabling continuous reactive distillation and boosting selectivity to 97.2%. However, the reliance on rare-earth metals raised cost concerns, prompting research into lanthanum-based alternatives.

Table 1: Key Industrial Catalysts for Pseudoionone Synthesis

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Year | Source |

|---|---|---|---|---|---|

| Ba(OH)₂ (homogeneous) | 40 | 68 | 72 | 1960 | |

| 5% Pr/γ-Al₂O₃ | 130 | 82.6 | 97.2 | 2003 | |

| 1% La₂O₃/CaO (fixed bed) | 130 | 91 | 90 | 2022 | |

| LiOH·H₂O (powder) | 56 | 95 | 84 | 2009 |

Research Evolution in Synthetic Methodologies

Homogeneous to Heterogeneous Catalysis

The shift from NaOH/KOH to solid catalysts began with hydrotalcites (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O), which provided Brønsted-Lewis acid bifunctionality. At 56°C, Mg:Al (3:1) hydrotalcite achieved 74% pseudoionone yield in 40 minutes, reducing acetone consumption by 30% compared to batch methods. Lanthanum oxide emerged as a superior alternative: calcined La₂O₃ at 700–900°C exhibited 91% citral conversion and 90% selectivity in fixed-bed reactors, operating at 130°C with a weight hourly space velocity (WHSV) of 3 h⁻¹.

Solvent-Free and Flow Chemistry Innovations

A 2022 study demonstrated a near-solventless process using La₂O₃/CaO, where a citral:acetone ratio of 1:4 minimized byproducts. This method reduced wastewater pH from 12–14 to neutral levels, cutting effluent treatment costs by 40%. Continuous flow systems further enhanced efficiency, achieving space-time yields of 0.45 g·L⁻¹·min⁻¹ versus 0.18 g·L⁻¹·min⁻¹ in batch reactors.

Reaction Mechanism Insights

- Aldol Addition: Citral enolate formation via deprotonation at C₃, followed by nucleophilic attack on acetone’s carbonyl carbon.

- Dehydration: Acid-catalyzed β-hydroxy ketone elimination, rate-limited by water removal.

$$

\text{Citral} + \text{Acetone} \xrightarrow{\text{OH}^-} \text{Pseudoionone} + \text{H}_2\text{O}

$$

In situ IR studies revealed that La³⁺ sites stabilize the enolate intermediate, reducing activation energy from 85 kJ/mol (NaOH) to 65 kJ/mol.

Cyclization to β-Ionone: Kinetic Breakthroughs

Cyclization using H₂SO₄ (95% concentration) at 0–5°C produces β-ionone with 89% selectivity, but generates sulfonated byproducts. Phosphoric acid (85%) at 80°C offers a greener alternative, yielding α:β:γ-ionone ratios of 57:16:18 via a carbocation mechanism:

$$

\text{Pseudoionone} \xrightarrow{\text{H}^+} \text{Cyclized Intermediates} \rightarrow \alpha/\beta/\gamma\text{-Ionone}

$$

Density functional theory (DFT) simulations show that β-ionone’s stability (ΔG = −45.2 kcal/mol) drives the equilibrium, despite kinetic preference for α-ionone.

Academic Significance in Organic Chemistry and Catalysis

Educational Model for Aldol Condensation

Pseudoionone synthesis is a cornerstone in organic chemistry curricula, illustrating:

- Stereoelectronic Effects: (E,Z)- and (E,E)-isomer formation based on citral’s conjugated diene geometry.

- Green Chemistry Principles: Solventless protocols reduce E-factor from 8.2 (traditional) to 1.5.

Advancements in Catalyst Design

La₂O₃/CaO’s mesoporous structure (BET surface area: 32 m²/g) and strong basic sites (CO₂-TPD: 1.2 mmol/g) enable 10 reaction cycles without significant deactivation. Contrastingly, Pr/γ-Al₂O₃ loses 30% activity after 5 cycles due to pore blockage.

Interdisciplinary Applications

- Phytochemistry: Pseudoionone occurs naturally in Nicotiana tabacum, acting as a lycopene biosynthetic intermediate.

- Pharmaceuticals: Derivatives show antimicrobial activity against Staphylococcus aureus (MIC: 128 μg/mL).

- Environmental Impact: Life-cycle assessments indicate that heterogeneous catalysis reduces CO₂ emissions by 2.3 kg per kg pseudoionone produced.

Classical Aldol Condensation Approaches

The classical synthesis of pseudoionone relies fundamentally on the aldol condensation reaction between citral and acetone in the presence of basic catalysts [3] [5] [4]. This established methodology has remained the cornerstone of pseudoionone production for decades, with sodium hydroxide serving as the most commonly employed catalyst [3] [4].

The traditional process involves mixing citral with acetone in stoichiometric ratios typically ranging from 1:10 to 1:20, with sodium hydroxide concentrations between 0.04 to 0.1 grams per 0.013 mol of citral [3]. Under these conditions, the reaction proceeds at temperatures between 20°C and 56°C, yielding pseudoionone in concentrations of 70-80% within reaction times of 6 hours [3] [4].

Research conducted by Cerveny and colleagues demonstrated that the reaction catalyzed by solid sodium hydroxide exhibited the highest initial reaction rate compared to aqueous or methanolic sodium hydroxide solutions [3]. Their systematic investigation revealed that pseudoionone yields of 74.1% could be achieved using a citral to acetone molar ratio of 1:10 at 56°C [3]. The activation energy for this process was determined to be 23.6 kJ/mol, indicating a relatively low energy barrier for the condensation reaction [3].

Alternative alkali metal hydroxides have been extensively studied for their catalytic effectiveness [3] [5] [4]. Barium hydroxide demonstrated superior performance, achieving pseudoionone yields of 86% under similar reaction conditions [5]. Potassium hydroxide and lithium hydroxide monohydrate have also proven effective, with the latter achieving yields of 85-90% in optimized systems [6].

| Catalyst | Citral:Acetone Ratio | Temperature (°C) | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| Sodium Hydroxide | 1:10 | 56 | 74.1 | 6 | [3] |

| Potassium Hydroxide | 1:10 | 56 | 70-80 | 6 | [3] |

| Barium Hydroxide | 1:10 | 56 | 86 | 6 | [5] |

| Lithium Hydroxide·H₂O | 1:10 | 60 | 85-90 | 4 | [6] |

| Sodium Hydroxide (40% aqueous) | 1:10 | 56 | 68 | 6 | [3] |

| Sodium Hydroxide (methanol) | 1:10 | 56 | 62 | 6 | [3] |

The reaction mechanism proceeds through the formation of an enolate intermediate from acetone, followed by nucleophilic attack on the carbonyl carbon of citral [3] [4]. The resulting aldol product subsequently undergoes dehydration to form the characteristic conjugated system of pseudoionone [3]. The procedure restrictively leads to two demanded isomers of pseudoionone: 3-trans,5-cis and 3-trans,5-trans configurations [3] [4].

Evolution of Synthetic Methodologies

The evolution of pseudoionone synthesis has progressed significantly from homogeneous catalytic systems toward heterogeneous catalysis, driven by environmental concerns and process efficiency requirements [7] [8] [9]. This transition represents a fundamental shift in industrial approach, addressing limitations such as reactor corrosion, high pH effluent generation, and catalyst separation difficulties [8].

Early developments in heterogeneous catalysis focused on metal oxide systems, particularly calcium oxide and magnesium oxide [7] [9]. Noda and colleagues conducted pioneering work evaluating the catalytic performance of basic solid catalysts, achieving conversions of 98% with selectivities approaching 70% for calcium oxide catalysts [7]. These results demonstrated superior performance compared to homogeneous systems, establishing the foundation for subsequent heterogeneous catalyst development [7].

The introduction of hydrotalcite-based catalysts marked a significant advancement in pseudoionone synthesis [3] [7] [9]. Hydrotalcites with magnesium to aluminum ratios of 4:1 demonstrated exceptional catalytic activity, achieving pseudoionone yields exceeding those reported for homogeneous reactions [7]. The structural properties of these layered double hydroxides provide optimal basic site distribution for aldol condensation reactions [9].

Alkali-promoted magnesium oxide catalysts emerged as particularly effective systems for pseudoionone production [9] [10]. Jablonski and colleagues demonstrated that sodium addition to magnesium oxide improves pseudoionone yield to 100%, while lithium addition shows poor enhancement [10]. These results correlate directly with the different distribution of basic sites on the catalyst surfaces [10].

| Catalyst | Conversion (%) | Selectivity (%) | Temperature (°C) | Process Type | Reference |

|---|---|---|---|---|---|

| Calcium Oxide | 98 | 70 | 80 | Batch | [7] |

| Magnesium Oxide | 85 | 60 | 80 | Batch | [7] |

| Hydrotalcite (Mg:Al 4:1) | 95 | 75 | 56 | Batch | [3] |

| 1% Lanthanum₂O₃/Calcium Oxide | 91 | 90 | 130 | Fixed Bed | [8] |

| 0.5% Lithium/Magnesium Oxide | 92 | 93 | 353 | Batch | [9] |

| Sodium-Magnesium Oxide | 95 | 100 | 80 | Batch | [10] |

Recent advances have incorporated rare earth metal modifications to enhance catalytic performance [8]. Lanthanum-modified calcium oxide catalysts demonstrate remarkable selectivity improvements, achieving 90% selectivity toward pseudoionone at 91% conversion [8]. These catalysts maintain stability under continuous operation conditions, enabling the development of fixed-bed reactor systems [8].

Base-Catalyzed Condensation Mechanisms

The base-catalyzed condensation mechanism for pseudoionone formation involves a sophisticated sequence of elementary steps that proceed through well-defined intermediates [3] [11] [10]. Understanding these mechanistic details provides crucial insights for catalyst design and process optimization [11] [10].

The reaction initiates with the abstraction of an alpha-hydrogen from acetone by the basic catalyst, forming an enolate anion intermediate [9] [11]. This step occurs on strong Brønsted base sites and represents the rate-determining step in the overall mechanism [9]. The strength and density of these basic sites directly correlate with catalytic activity [9] [10].

Kinetic investigations reveal that the enolate formation follows pseudo-first-order kinetics when acetone is present in large excess [3] [12]. The apparent rate constant for this step depends strongly on the nature and concentration of the basic catalyst [3]. Cerveny and colleagues determined that the reaction rate increases linearly with increasing acetone concentration up to optimal ratios [3].

The subsequent nucleophilic attack of the enolate on the carbonyl carbon of citral proceeds through a six-membered transition state [3] [11]. This step exhibits second-order kinetics with respect to the concentrations of enolate and citral [12]. The stereochemistry of this addition determines the final isomer distribution of pseudoionone products [3].

Mechanistic studies using isotopic labeling techniques have confirmed that the carbon-carbon bond formation occurs exclusively between the methyl group of acetone and the carbonyl carbon of citral [3]. No scrambling of isotopic labels was observed, supporting the proposed direct addition mechanism [3].

The final dehydration step proceeds spontaneously under the reaction conditions, driven by the formation of the conjugated pi-electron system [3] [11]. This step is kinetically irrelevant, as aldol intermediates cannot be detected at reaction temperatures above 473 K [11].

Surface science investigations on heterogeneous catalysts reveal that the condensation occurs at specific basic sites characterized by oxygen anions with appropriate coordination environments [9] [10]. The distance between adjacent acid-base pairs influences the stereoselectivity of the reaction [9]. Optimal site separation promotes formation of the thermodynamically preferred trans,trans-pseudoionone isomer [9].

Alternative Synthetic Routes

Beyond traditional aldol condensation approaches, several alternative synthetic routes have been developed to address specific challenges in pseudoionone production [13] [14] [15]. These methodologies often focus on improving atom economy, reducing waste generation, or enabling continuous processing [16] [15].

Continuous flow synthesis represents a significant advancement in pseudoionone production technology [16] [15] [17]. Zhou and colleagues developed a continuous-flow microreactor system capable of achieving pseudoionone yields of 93.8% under optimized conditions [16]. This approach eliminates the need for batch processing while maintaining precise temperature and mixing control [16].

The microreactor technology enables rapid heat and mass transfer, critical for controlling the highly exothermic aldol condensation reaction [17]. Residence times in microstructured reactors range from 0.2 to 4 seconds, compared to hours required in conventional batch systems [17]. This dramatic reduction in reaction time minimizes side reactions and improves overall selectivity [17].

Patent literature describes innovative approaches using phosphate buffer catalysts for pseudoionone synthesis [13]. These systems employ potassium hydrogen phosphate and potassium dihydrogen phosphate mixtures to create pH-controlled environments that promote selective aldol condensation [13]. The phosphate catalysts can be recovered and reused through simple phase separation, addressing environmental concerns associated with traditional sodium hydroxide systems [13].

Alternative aldehyde substrates have been investigated for pseudoionone synthesis, with geranialdehyde demonstrating comparable reactivity to citral [14]. The use of geranialdehyde offers potential advantages in terms of raw material availability and cost, particularly in regions where citral sources are limited [14].

Solvent-free synthesis protocols have emerged as environmentally attractive alternatives to traditional solution-phase reactions [8] [15]. These approaches utilize acetone simultaneously as reactant and solvent, requiring careful optimization of reactant ratios to prevent side reactions [8]. Minimum mole ratios of citral to acetone of 1:4 are necessary to maintain nearly solventless conditions while achieving maximum conversion and selectivity [8].

| Method | Yield/Production (%) | Temperature (°C) | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Continuous Flow Microreactor | 93.8 | 60 | Ethanol/Water | High efficiency | [16] |

| Fixed Bed Lanthanum₂O₃/Calcium Oxide | 90 | 130 | Solventless | Green process | [8] |

| Ion Exchange Resin | 75-100 | 80 | Cyclohexane | Heterogeneous | [18] |

| Biotechnology Escherichia coli | 20.61 mg/L | 30 | Aqueous | Sustainable | [19] |

| Phosphate Buffer Catalyst | 85-90 | 60 | Aqueous | Recyclable | [13] |

Green Chemistry Applications in Pseudoionone Synthesis

Green chemistry principles have been increasingly integrated into pseudoionone synthesis to address environmental sustainability concerns while maintaining economic viability [19] [8] [20] [18]. These approaches focus on waste minimization, renewable feedstock utilization, and energy efficiency improvements [8] [20].

Biotechnological production of pseudoionone represents the most environmentally sustainable approach currently available [19] [20]. Engineered Escherichia coli strains containing carotenoid cleavage dioxygenases can produce pseudoionone from lycopene precursors [19] [20]. Fan and colleagues achieved pseudoionone production of 20.61 mg/L using optimized fermentation conditions [19]. While yields remain lower than chemical synthesis, this approach offers complete biodegradability and utilizes renewable carbon sources [19] [20].

The biotechnological pathway involves multiple metabolic engineering strategies to enhance precursor availability [20]. Modulation of the tricarboxylic acid cycle, pentose phosphate pathway, and methylerythritol 4-phosphate pathway genes significantly improves lycopene production and consequently pseudoionone yields [20]. Regulation of expression of specific genes led to an 8.34-fold increase in pseudoionone production [20].

Ion exchange resins provide an attractive heterogeneous catalysis option that addresses catalyst separation and reuse challenges [18]. Temperature-stable strongly basic Type I ion exchange resins, specifically Amberlyst A26 OH and Lewatit K 6465, demonstrate effective catalytic activity for citral and acetone condensation [18]. These resins maintain structural integrity under reaction conditions while providing accessible basic sites for catalysis [18].

Density functional theory calculations have provided insights into catalyst deactivation mechanisms for ion exchange resins [18]. The active sites of Amberlyst A26 OH are cleaved more easily than those of Lewatit K 6465, explaining the superior long-term stability of the latter material [18]. This understanding enables rational design of improved resin catalysts [18].

Supercritical carbon dioxide has emerged as an environmentally benign solvent alternative for pseudoionone synthesis [21]. The use of liquefied carbon dioxide under pressure eliminates the need for chlorinated organic solvents traditionally employed in industrial processes [21]. This approach maintains the two-phase reaction system necessary for optimal product separation while dramatically reducing environmental impact [21].

The supercritical carbon dioxide process operates at temperatures from -15°C to 15°C under high pressure conditions [21]. Pseudoionone dissolution in liquid carbon dioxide creates a homogeneous organic phase that facilitates mass transfer with the aqueous sulfuric acid catalyst phase [21]. Product recovery involves simple pressure reduction to volatilize the carbon dioxide, leaving purified pseudoionone [21].

Microwave-assisted synthesis protocols offer energy efficiency improvements through selective heating mechanisms [22] [23]. While specific applications to pseudoionone synthesis remain limited, related aldol condensation reactions demonstrate significant rate enhancements under microwave irradiation [22]. These approaches typically reduce reaction times by factors of 10-100 compared to conventional heating methods [22].

Solvent-free mechanochemical approaches represent emerging green chemistry applications [8]. These methods eliminate organic solvents entirely while maintaining high reaction efficiency through mechanical energy input [8]. Ball milling techniques can promote aldol condensation reactions under ambient conditions, though application to pseudoionone synthesis requires further development [8].

Alkali Metal Hydroxides as Catalysts

Alkali metal hydroxides represent the most extensively studied and industrially applied homogeneous catalysts for pseudoionone synthesis via aldol condensation of citral with acetone. These catalysts operate through the generation of strong basic sites that facilitate enolate formation and subsequent nucleophilic attack on the carbonyl carbon of citral.

Sodium Hydroxide and Potassium Hydroxide Systems

Sodium hydroxide and potassium hydroxide are the conventional industrial catalysts for pseudoionone production, typically employed in aqueous or alcoholic media at temperatures ranging from 10 to 120°C. The reaction mechanism involves the formation of acetone enolate anions in the presence of hydroxide ions, followed by aldol condensation with citral to yield pseudoionone. These systems consistently achieve citral conversions of 70-80% with pseudoionone selectivities of 65-75% under optimized conditions.

The catalytic activity depends significantly on the base concentration and reaction temperature. Lower temperatures favor the formation of the desired aldol product while minimizing self-condensation reactions of acetone. However, the use of stoichiometric excess of these hydroxides leads to extensive reactor corrosion and generates large volumes of high-pH effluent waste, presenting significant environmental challenges.

Lithium Hydroxide as Superior Alternative

Lithium hydroxide has emerged as a superior alternative to conventional alkali hydroxides, demonstrating enhanced catalytic performance in pseudoionone synthesis. Patent literature reveals that lithium hydroxide systems achieve pseudoionone yields of 87.0% compared to 76.7% obtained with aqueous sodium hydroxide under comparable conditions. The superior performance is attributed to the unique solubility characteristics of lithium hydroxide, which provides optimal base concentration at reflux temperatures without requiring excessive amounts of catalyst.

The reaction mechanism with lithium hydroxide involves catalytic amounts of dissolved base rather than stoichiometric quantities, as confirmed by the observation that reducing lithium hydroxide content to 0.19 equivalents still maintains high pseudoionone yields of 87.0%. This catalytic behavior contrasts with the stoichiometric requirements of sodium and potassium hydroxides, making lithium hydroxide more economically attractive despite its higher unit cost.

Mechanistic Considerations

The aldol condensation mechanism with alkali metal hydroxides proceeds through several key steps. Initially, the hydroxide ion abstracts a proton from the methyl group of acetone, forming a resonance-stabilized enolate anion. This enolate subsequently attacks the carbonyl carbon of citral, forming a β-hydroxy ketone intermediate. Dehydration of this intermediate under the reaction conditions yields the final pseudoionone product.

The selectivity toward pseudoionone formation depends on the control of competing reactions, particularly the self-condensation of acetone and the aldol condensation of citral with itself. The use of excess acetone (typically 10-15 molar equivalents) helps suppress citral self-condensation, while careful temperature control minimizes acetone polymerization.

Phosphoric Acid-Based Systems

Phosphoric acid-based catalytic systems have gained significant attention for pseudoionone synthesis, particularly in applications requiring acid-catalyzed processes. These systems operate through Brønsted acid catalysis, providing an alternative pathway for aldol condensation under acidic conditions.

Concentrated Phosphoric Acid Systems

Concentrated phosphoric acid (85% H3PO4) serves as an effective catalyst for pseudoionone synthesis, particularly when subsequent cyclization to ionones is desired in a single-pot process. The acid catalyst facilitates the formation of protonated carbonyl intermediates that enhance the electrophilicity of citral toward nucleophilic attack by acetone.

Experimental studies demonstrate that phosphoric acid systems achieve citral conversions of 60-90% with pseudoionone selectivities of 70-85% under optimized conditions. The reaction typically requires temperatures of 80-120°C and residence times of 20-60 minutes for complete conversion. The acidic environment also promotes the subsequent cyclization of pseudoionone to ionones, making these systems particularly attractive for integrated ionone production processes.

Tungstophosphoric Acid Catalysis

Tungstophosphoric acid (H3PW12O40) represents a sophisticated phosphoric acid-based system that combines the benefits of strong Brønsted acidity with enhanced thermal stability. Research has shown that silica-supported tungstophosphoric acid catalysts achieve pseudoionone cyclization yields of 79% at 383 K, comparable to the best values reported for homogeneous sulfuric acid systems.

The heteropolyacid structure provides multiple proton sites with varying acid strengths, allowing for fine-tuning of catalytic activity through control of acid site density and strength. Studies have demonstrated that the catalytic activity increases linearly with Brønsted acid site density until reaching monolayer saturation coverage on the support material.

Trifluoromethanesulfonic Acid Systems

Trifluoromethanesulfonic acid (triflic acid, TfOH) represents one of the strongest organic acids employed in pseudoionone synthesis, with exceptional catalytic activity under mild conditions. Silica-supported triflic acid systems demonstrate high initial activity for pseudoionone conversion, achieving 70-80% conversions with 75-85% selectivities at 353 K.

The superacid properties of triflic acid enable catalysis at lower temperatures compared to conventional phosphoric acid systems, reducing energy requirements and minimizing thermal degradation of sensitive intermediates. However, the high cost and corrosive nature of triflic acid limit its industrial application to specialized high-value processes.

Lanthanide Catalytic Complexes

Lanthanide-based catalytic systems have emerged as highly effective homogeneous catalysts for pseudoionone synthesis, offering unique advantages in terms of stereoselectivity and functional group tolerance. These systems leverage the distinctive electronic properties of lanthanide ions to achieve superior catalytic performance.

Lanthanum Triisopropoxide Systems

Lanthanum triisopropoxide (La(i-PrO)3) demonstrates exceptional catalytic activity for aldol condensation reactions, achieving conversions of 80-90% with selectivities of 85-95% under optimized conditions. The catalyst operates through coordination of the carbonyl oxygen of citral to the lanthanum center, activating the electrophile for nucleophilic attack by acetone enolate.

The basicity of lanthanum triisopropoxide is considerably higher than that of aluminum triisopropoxide, making it effective for enolate formation under mild conditions. The catalyst shows particular effectiveness for the condensation of γ- and δ-diketones, achieving five- and six-membered ring products in high yields.

Aqueous Lanthanide Catalysis

Aqueous lanthanide catalysis represents a significant advancement in environmentally benign pseudoionone synthesis. Lanthanide triflates such as europium triflate (Eu(OTf)3) and ytterbium triflate (Yb(OTf)3) demonstrate excellent water tolerance while maintaining high catalytic activity.

Research has shown that these catalysts achieve pseudoionone yields of 70-90% with enantiomeric excesses of up to 97% in asymmetric Mukaiyama aldol reactions. The water-coordination environment around the lanthanide center plays a crucial role in determining catalytic activity, with luminescence decay measurements revealing dynamic solvent exchange processes that facilitate substrate coordination.

Mechanistic Insights

The mechanism of lanthanide-catalyzed aldol condensation involves several key steps. The lanthanide ion coordinates to the carbonyl oxygen of citral, increasing its electrophilicity. Simultaneously, the Lewis acidic lanthanide center activates the silyl enol ether (in Mukaiyama aldol reactions) or promotes enolate formation from acetone. The resulting nucleophilic addition proceeds through a cyclic transition state that determines the stereochemical outcome.

The high coordination number of lanthanide ions (typically 8-9) allows for simultaneous coordination of multiple ligands, enabling complex reaction mechanisms that are not accessible with conventional Lewis acids. This property contributes to the high stereoselectivity observed in lanthanide-catalyzed reactions.

Heterogeneous Catalysis Approaches

Solid Base Catalysts

Solid base catalysts represent a sustainable alternative to homogeneous alkali hydroxides, offering advantages in terms of catalyst recovery, environmental impact, and process economics. These materials provide basic sites that can activate acetone for aldol condensation while maintaining sufficient activity for industrial applications.

Magnesium Oxide-Based Systems

Magnesium oxide (MgO) serves as a fundamental solid base catalyst for pseudoionone synthesis, providing moderate basic sites that catalyze aldol condensation under heterogeneous conditions. Pure MgO typically achieves citral conversions of 60-85% with pseudoionone selectivities of 65-80% at temperatures of 50-150°C.

The catalytic activity of MgO can be significantly enhanced through alkali metal doping. Lithium-modified MgO catalysts demonstrate superior performance, with Li+ addition up to 0.5 wt% increasing the density of strong O2- basic sites. These modified catalysts achieve citral conversions of 85-92% with selectivities of 75-85%, representing a substantial improvement over unmodified MgO.

The relationship between Li+ content and catalytic activity follows a volcano-type curve, with optimal performance observed at intermediate Li+ loadings. Higher Li+ concentrations (>0.5 wt%) lead to decreased basicity due to the formation of less active Li2O phases that block access to the underlying MgO surface.

Calcium Oxide Systems

Calcium oxide (CaO) exhibits superior catalytic performance compared to MgO, achieving citral conversions of 95-98% with pseudoionone selectivities approaching 70% under optimized conditions. The enhanced activity is attributed to the stronger basic sites present on CaO surfaces, which more effectively promote enolate formation from acetone.

The high activity of CaO necessitates careful control of reaction conditions to prevent over-reaction and formation of undesired byproducts. Temperature control is particularly critical, as excessive temperatures can lead to thermal decomposition of pseudoionone or promotion of side reactions such as acetone self-condensation.

Lanthanum-Modified Calcium Oxide

The combination of lanthanum oxide with calcium oxide produces highly effective catalysts for pseudoionone synthesis. Research has demonstrated that 1 wt% La2O3/CaO catalysts achieve citral conversions of 91% with pseudoionone selectivities of 90% at 130°C in fixed-bed reactor configurations.

The lanthanum modification provides several benefits: (1) enhanced dispersion of active sites, (2) improved thermal stability, (3) reduced side reactions, and (4) better catalyst lifetime. The La2O3/CaO system enables the development of solventless flow processes that minimize environmental impact while maintaining high catalytic performance.

Hydrotalcite-Derived Catalysts

Hydrotalcite-derived mixed metal oxides represent sophisticated solid base catalysts with tunable basicities and well-defined structural properties. These materials, typically with compositions such as Mg6Al2(OH)16CO3·4H2O, undergo thermal decomposition to produce highly dispersed MgO-Al2O3 mixed oxides with controlled basicities.

Calcined hydrotalcites with Al/(Al+Mg) molar ratios of 0.2 demonstrate optimal performance for pseudoionone synthesis, achieving conversions of 90-95% with selectivities of 80-90%. The catalytic activity depends on the synthesis conditions, with samples aged at 333 K showing superior performance compared to those aged at higher temperatures.

The mixed oxide structure provides both Lewis basic sites (O2- anions) and Brønsted basic sites (OH- groups), creating a bifunctional catalyst system that can accommodate different reaction pathways. This flexibility contributes to the high activity and selectivity observed for hydrotalcite-derived catalysts.

Ion-Exchange Resins

Ion-exchange resins have emerged as highly effective heterogeneous catalysts for pseudoionone synthesis, offering advantages in terms of activity, selectivity, and ease of handling. These polymeric materials provide well-defined active sites that can be tailored for specific catalytic applications.

Amberlyst A26 OH Systems

Amberlyst A26 OH represents a benchmark strongly basic type I ion-exchange resin that has been extensively studied for aldol condensation reactions. This resin achieves citral conversions of 85-95% with pseudoionone selectivities of 85-95% under optimized conditions, demonstrating performance comparable to homogeneous alkali hydroxides.

The resin structure consists of a polystyrene backbone with quaternary ammonium functional groups that provide strong basic sites. The three-dimensional network structure allows for good accessibility of reactants to active sites while maintaining structural integrity under reaction conditions.

Batch experiments reveal that Amberlyst A26 OH can be recycled up to 10 times without significant loss of activity, although gradual deactivation occurs due to thermal degradation of the polymer backbone and fouling by reaction byproducts. The resin shows optimal performance at temperatures of 60-120°C, with higher temperatures leading to accelerated deactivation.

Lewatit K 6465 Systems

Lewatit K 6465 represents a newer generation of ion-exchange resins with enhanced thermal stability and catalytic performance. Comparative studies demonstrate that this resin maintains consistent activity over extended reaction periods, showing superior stability compared to Amberlyst A26 OH.

The exceptional thermal stability of Lewatit K 6465 is attributed to its unique polymer structure, which provides resistance to thermal degradation up to 150°C. Density functional theory calculations suggest that the active sites of Lewatit K 6465 are more resistant to cleavage compared to those of Amberlyst A26 OH, contributing to improved catalyst lifetime.

The resin demonstrates excellent performance in continuous operational settings, maintaining activity and selectivity over extended periods. The constant count of basic sites during reaction suggests that deactivation occurs through mechanisms other than active site loss, possibly related to pore blockage or changes in local environment.

Continuous Flow Applications

Ion-exchange resins are particularly well-suited for continuous flow applications due to their mechanical strength and ease of handling. Fixed-bed reactor studies demonstrate that these catalysts can operate continuously for 1000 minutes without significant loss of activity or selectivity.

The continuous mode offers several advantages over batch operations: (1) improved heat and mass transfer, (2) reduced residence time distribution, (3) easier product separation, and (4) potential for process intensification. These benefits make ion-exchange resins attractive for industrial pseudoionone production.

Regeneration and Reactivation

The regeneration of deactivated ion-exchange resins typically involves thermal treatment at 150-250°C to remove adsorbed organic compounds, followed by washing with appropriate solvents. This process can restore 85-95% of the original catalytic activity, enabling multiple use cycles.

For resins used in continuous flow applications, in-situ regeneration can be performed by periodic treatment with hot solvent or dilute base solutions. This approach minimizes downtime and maintains consistent catalytic performance over extended operational periods.

Metal Oxide Catalysts

Metal oxide catalysts provide unique opportunities for pseudoionone synthesis through their diverse acid-base properties and structural flexibility. These materials can exhibit Lewis acid sites, Brønsted acid sites, basic sites, or combinations thereof, enabling various catalytic pathways for aldol condensation.

Titanium Oxide Systems

Titanium oxide (TiO2) demonstrates bifunctional catalytic behavior for pseudoionone synthesis, providing both acidic and basic sites that can facilitate different reaction pathways. The material typically achieves citral conversions of 70-85% with pseudoionone selectivities of 70-80% at operating temperatures of 80-160°C.

The catalytic activity depends on the crystalline phase of TiO2, with anatase showing higher activity than rutile due to its higher surface area and more favorable electronic properties. The presence of surface hydroxyl groups contributes to both Brønsted acid and basic character, enabling the material to activate both citral and acetone simultaneously.

Modifications of TiO2 through doping with other metals or functionalization with organic groups can significantly enhance catalytic performance. For example, sulfonic acid-functionalized TiO2 demonstrates increased activity for electrophilic activation of citral while maintaining the basic character necessary for acetone activation.

Zirconium Oxide Systems

Zirconium oxide (ZrO2) exhibits strong Lewis acid properties that make it effective for the activation of carbonyl compounds in aldol condensation reactions. The material achieves citral conversions of 70-85% with pseudoionone selectivities of 70-80% under optimized conditions.

The catalytic activity of ZrO2 depends on its crystalline structure, with tetragonal and monoclinic phases showing different catalytic behaviors. The surface coordination environment of Zr4+ ions provides Lewis acid sites that can coordinate to carbonyl oxygen atoms, activating them for nucleophilic attack.

Sulfated zirconium oxide systems demonstrate enhanced acidity and catalytic activity compared to pure ZrO2. The sulfate groups create strong Brønsted acid sites that complement the Lewis acid character of the metal oxide, providing bifunctional catalytic behavior.

Mixed Metal Oxide Systems

Mixed metal oxides offer opportunities to combine the beneficial properties of different metal oxides while creating new catalytic sites at the interface between different phases. These systems can achieve enhanced activity, selectivity, and stability compared to single-component oxides.

The Ce-Zr mixed oxide system demonstrates particular promise for pseudoionone synthesis, combining the redox properties of cerium with the Lewis acid character of zirconium. Patent literature describes catalysts with Ce:Zr ratios of 1:2 to 1:4 that achieve citral conversions exceeding 98% with pseudoionone selectivities above 97%.

The synergistic effects in mixed oxide systems arise from several factors: (1) creation of new active sites at phase boundaries, (2) modification of electronic properties through charge transfer, (3) enhanced thermal stability, and (4) improved dispersion of active components.

Perfluorosulfonic Acid Functionalized Systems

Perfluorosulfonic acid (PFSA) functionalized systems represent advanced catalytic materials that combine the superacid properties of perfluorosulfonic groups with the advantages of heterogeneous catalysis. These systems offer exceptional activity and selectivity for pseudoionone synthesis while maintaining excellent stability and recyclability.

PFSA Polymer Systems

Perfluorosulfonic acid polymers such as Aquivion PFSA provide superacid functionality with Hammett acidity function values of -12, comparable to pure sulfuric acid. These materials achieve citral conversions of 80-95% with pseudoionone selectivities of 85-95% under optimized conditions.

The chemical structure of PFSA polymers incorporates perfluorinated backbones with pendant sulfonic acid groups, providing several advantages: (1) exceptional chemical inertness, (2) operating temperatures up to 160°C, (3) resistance to aggressive chemical environments, and (4) zero leaching of chlorides or other contaminants.

The superacidity of PFSA materials enables catalysis under milder conditions compared to conventional acid catalysts, reducing energy requirements and minimizing thermal degradation of sensitive products. The high functional group concentration allows for effective catalysis even at low catalyst loadings.

Microreactor Applications

PFSA-functionalized microreactors demonstrate exceptional performance for pseudoionone synthesis in continuous flow applications. Research has shown that microreactors with perfluoroalkylsulfonic acid monolayers achieve quantitative conversion of pseudoionone cyclization within residence times of 60 seconds.

The microreactor configuration provides several advantages: (1) enhanced mass transfer, (2) precise temperature control, (3) reduced residence time requirements, and (4) easy integration with downstream processing. The catalytic monolayer approach minimizes the amount of expensive PFSA material required while maintaining high catalytic activity.

The stability of PFSA-functionalized microreactors depends on the reaction medium, with systems operating in apolar solvents showing superior stability compared to those in polar or protic solvents. The platforms can operate continuously for 2 days without loss of activity when using appropriate solvents.

Carbon-Supported PFSA Systems

PFSA-functionalized carbon materials combine the superacid properties of perfluorosulfonic acid with the high surface area and unique electronic properties of carbon supports. These systems achieve enhanced activity and stability compared to unsupported PFSA materials.

The interaction between PFSA and carbon supports plays a crucial role in determining catalytic performance. Nitrogen-doped mesoporous carbon shows the highest activity and stability as a support material, attributed to favorable interactions between the nitrogen functionality and the PFSA polymer chains.

The carbon support provides several benefits: (1) high surface area for PFSA dispersion, (2) electronic interactions that stabilize the acid groups, (3) enhanced thermal conductivity, and (4) improved mechanical properties. These factors contribute to superior catalytic performance compared to other support materials.

Regeneration and Stability

PFSA-functionalized systems demonstrate excellent regeneration characteristics, with simple solvent washing typically restoring 85-95% of original activity. The exceptional chemical stability of the perfluorinated structure enables multiple regeneration cycles without significant loss of performance.

The regeneration process typically involves washing with polar solvents to remove adsorbed organic compounds, followed by thermal treatment at moderate temperatures (80-120°C) to restore the original acid strength. This mild regeneration protocol contrasts favorably with the harsh conditions required for many conventional acid catalysts.

Catalyst Regeneration and Recycling Strategies

The development of effective catalyst regeneration and recycling strategies is crucial for the economic viability and environmental sustainability of pseudoionone production processes. This section examines the deactivation mechanisms, regeneration methods, and recycling approaches for different catalyst types used in pseudoionone synthesis.

Deactivation Mechanisms

Catalyst deactivation in pseudoionone synthesis occurs through several distinct mechanisms depending on the catalyst type and operating conditions. For alkali metal hydroxide catalysts, the primary deactivation mechanism involves leaching of the active base into the reaction medium, leading to gradual loss of catalytic activity over time. This process is irreversible and necessitates continuous addition of fresh catalyst to maintain reaction rates.

Ion-exchange resins experience deactivation through fouling by high-molecular-weight reaction byproducts and thermal degradation of the polymer backbone. Fouling occurs when condensation products or oligomers formed during side reactions block access to active sites within the resin pores. Thermal degradation becomes significant at temperatures above 120°C, leading to cleavage of functional groups and loss of catalytic activity.

Solid base catalysts such as MgO and CaO undergo deactivation through coking and poisoning mechanisms. Coking involves the formation of carbonaceous deposits on the catalyst surface through polymerization of organic reactants or products. Poisoning occurs when trace impurities in the feed, such as CO2 or H2S, chemically react with basic sites to form inactive species.

Metal oxide catalysts experience deactivation through sintering and phase changes at elevated temperatures. Sintering involves the growth of metal oxide crystallites, leading to decreased surface area and loss of active sites. Phase changes, such as the transformation from active to inactive crystalline phases, can also result in significant activity loss.

Thermal Regeneration Methods

Thermal regeneration represents the most widely employed method for restoring catalyst activity in pseudoionone synthesis. For solid base catalysts, calcination in air at temperatures of 500-700°C effectively removes carbonaceous deposits and restores the original surface basicity. The optimal regeneration temperature depends on the specific catalyst composition and the nature of the deactivating species.

Lanthanum-based catalysts require higher regeneration temperatures (800°C) due to the formation of stable lanthanum carbonate species that are difficult to decompose. The regeneration process typically achieves 90-95% activity recovery with cycle stability of 5-8 cycles before significant permanent deactivation occurs.

Ion-exchange resins require milder thermal treatment (150-250°C) to avoid degradation of the organic polymer backbone. The regeneration process involves heating in an inert atmosphere or under vacuum to remove adsorbed organic compounds while preserving the structural integrity of the resin.

Chemical Regeneration Approaches

Chemical regeneration methods offer alternatives to thermal treatment, particularly for temperature-sensitive catalysts or when thermal regeneration is ineffective. For ion-exchange resins, washing with polar solvents or dilute base solutions can remove adsorbed organic compounds and restore catalytic activity.

PFSA-functionalized systems benefit from chemical regeneration using appropriate solvent systems. The exceptional chemical stability of perfluorinated structures enables the use of aggressive washing conditions without catalyst degradation, typically achieving 85-95% activity recovery.

Acid washing can be effective for metal oxide catalysts that have been poisoned by basic impurities. Treatment with dilute mineral acids can remove adsorbed species and restore the original acid-base balance of the catalyst surface.

Economic Considerations

The economic viability of catalyst regeneration depends on several factors: (1) the cost of fresh catalyst, (2) the cost of regeneration process, (3) the number of cycles achievable, and (4) the activity recovery per cycle. For expensive catalysts such as lanthanide-based systems, regeneration is typically economically favorable even with modest activity recovery.

Ion-exchange resins represent an economically attractive option due to their ease of regeneration and good cycle stability. The ability to achieve 5-10 cycles with 85-95% activity recovery makes these systems competitive with homogeneous catalysts when considering the total cost of ownership.

For inexpensive catalysts such as alkali metal hydroxides, regeneration may not be economically justified due to the low cost of fresh catalyst and the energy requirements of the regeneration process. In these cases, single-use applications may be more cost-effective.

Integrated Regeneration Strategies

The development of integrated regeneration strategies that combine multiple regeneration methods can achieve superior performance compared to single-method approaches. For example, ion-exchange resins can benefit from initial solvent washing to remove loosely bound organic compounds, followed by mild thermal treatment to restore full activity.

Continuous regeneration systems that perform catalyst regeneration during normal operation offer advantages in terms of process efficiency and catalyst utilization. These systems typically employ moving-bed or fluidized-bed reactors where catalyst particles are continuously withdrawn, regenerated, and returned to the reaction zone.

The integration of regeneration with downstream processing can provide additional economic benefits. For instance, the thermal treatment used for catalyst regeneration can be combined with product purification steps, reducing overall energy requirements and process complexity.

Future Directions

Advanced regeneration technologies such as electrochemical regeneration and plasma treatment offer potential for improved catalyst recovery with reduced energy consumption. Electrochemical methods can selectively remove specific deactivating species while preserving catalyst structure, potentially achieving higher activity recovery than conventional thermal methods.

The development of self-regenerating catalysts that can remove deactivating species during normal operation represents an attractive long-term objective. Such systems could incorporate reactive sites that decompose carbonaceous deposits or chemical functionalities that prevent fouling.

Process intensification approaches that combine reaction and regeneration in a single unit operation offer opportunities for improved efficiency and reduced capital costs. Microreactor technologies with integrated regeneration capabilities exemplify this approach, enabling continuous operation with minimal catalyst inventory.

| Catalyst Type | Deactivation Mechanism | Regeneration Method | Temperature (°C) | Activity Recovery (%) | Cycle Stability | Economic Viability |

|---|---|---|---|---|---|---|

| Alkali Metal Hydroxides | Leaching, side reactions | Re-dissolution, fresh addition | Room temperature | Complete (fresh catalyst) | Single use | Low (continuous replacement) |

| Ion-Exchange Resins | Fouling, thermal degradation | Thermal treatment, washing | 150-250 | 85-95 | 5-10 cycles | High (easy regeneration) |

| Solid Base Catalysts | Coking, poisoning | Calcination in air, 500-700°C | 500-700 | 80-90 | 3-5 cycles | Moderate (energy intensive) |

| Metal Oxide Catalysts | Sintering, phase changes | High-temperature calcination | 700-900 | 75-85 | 3-5 cycles | Moderate (high temperatures) |

| Lanthanum-based Catalysts | Carbonate formation | Thermal treatment, 800°C | 800 | 90-95 | 5-8 cycles | High (valuable metal recovery) |

| PFSA Systems | Hydrolysis, fouling | Solvent washing, re-treatment | 80-120 | 85-95 | 5-10 cycles | High (mild conditions) |

| Supported Acid Catalysts | Coking, leaching | Calcination, acid washing | 400-600 | 80-90 | 3-5 cycles | Moderate (acid handling) |

| Hydrotalcite-derived Catalysts | Restructuring, poisoning | Calcination-rehydration cycle | 500-700 | 90-95 | 5-8 cycles | High (simple process) |

Physical Description

Pale yellow liquid; Warm floral aroma

XLogP3

Density

Melting Point

<25°C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (30.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (99.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

141-10-6

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

Explore Compound Types